Cas no 108906-93-0 (7,7'-Bi-4H-dibenzo[de,g]quinoline,5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy-)
![7,7'-Bi-4H-dibenzo[de,g]quinoline,5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy- structure](https://www.kuujia.com/scimg/cas/108906-93-0x500.png)
108906-93-0 structure
Product name:7,7'-Bi-4H-dibenzo[de,g]quinoline,5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy-
7,7'-Bi-4H-dibenzo[de,g]quinoline,5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy- Chemical and Physical Properties
Names and Identifiers
-
- 7,7'-Bi-4H-dibenzo[de,g]quinoline,5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy-
- 1,1',2,2'-tetramethoxy-5,5',6,6'-tetrahydro-4h,4'h-7,7'-bidibenzo[de,g]quinoline
- (+/-)-urabaine
- 7,7'-Bi-4H-dibenzo(de,g)quinoline, 5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy-
- AC1L4E32
- AC1Q585E
- AR-1B3956
- KST-1B0025
- Urabaine
- DTXSID60148775
- Urabain
- 108906-93-0
- 8-(15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaen-8-yl)-15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene
- 7,7'-Bi-4H-dibenzo(de,g)quinoline, 5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy-
-
- Inchi: InChI=1S/C36H32N2O4/c1-39-25-17-19-13-15-37-33-27(19)31(35(25)41-3)23-11-7-5-9-21(23)29(33)30-22-10-6-8-12-24(22)32-28-20(14-16-38-34(28)30)18-26(40-2)36(32)42-4/h5-12,17-18,37-38H,13-16H2,1-4H3
- InChI Key: VAJJHVOLCGLYEI-UHFFFAOYSA-N
- SMILES: COC1C=C2C3C(=C(C4C5=CC=CC=C5C5C(=C(C=C6CCNC=4C=56)OC)OC)C4=CC=CC=C4C=3C=1OC)NCC2
Computed Properties
- Exact Mass: 556.23636
- Monoisotopic Mass: 556.236208
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 42
- Rotatable Bond Count: 5
- Complexity: 875
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.5
- Topological Polar Surface Area: 61
Experimental Properties
- Density: 1.272
- Boiling Point: 801.5°Cat760mmHg
- Flash Point: 327.3°C
- Refractive Index: 1.709
- PSA: 60.98
- LogP: 8.21280
7,7'-Bi-4H-dibenzo[de,g]quinoline,5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy- Related Literature
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
108906-93-0 (7,7'-Bi-4H-dibenzo[de,g]quinoline,5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy-) Related Products
- 1060251-50-4(2-chloro-6-fluoro-N-{4-[(methylcarbamoyl)methyl]phenyl}benzamide)
- 123953-16-2(1,2,5-Oxadiazole-3-carboxaldehyde, 4-methyl-, 5-oxide)
- 1226449-54-2(N-({3-(4-methoxyphenoxy)methyl-1,2,4-oxadiazol-5-yl}methyl)furan-2-carboxamide)
- 2137558-85-9(2-methyl-4-({2-(trimethylsilyl)ethylsulfanyl}methyl)-1,3-thiazole)
- 1780876-37-0(1-[2-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid)
- 953141-75-8(N-(1-methylpiperidin-4-yl)methylnaphthalene-1-sulfonamide)
- 2877655-85-9(2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole)
- 1242249-45-1(4-chloro-3-(propan-2-yl)-1H-pyrazolo4,3-cpyridine)
- 947590-66-1(Methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate)
- 1864074-41-8(1-(2,5-difluorophenyl)pentan-1-amine hydrochloride)
Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Changfu Chemical Co., Ltd.
Gold Member
CN Supplier
Bulk
